molecular formula C8H10N2O2 B184227 2,3-Dimethyl-5-nitroaniline CAS No. 109508-62-5

2,3-Dimethyl-5-nitroaniline

Cat. No. B184227
Key on ui cas rn: 109508-62-5
M. Wt: 166.18 g/mol
InChI Key: RSRLXRIHUGVPDS-UHFFFAOYSA-N
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Patent
US05752982

Procedure details

363 g of 2,3-xylidine are run into 1.8 l of pure sulphuric acid while the temperature is kept at 40° C. To this solution, cooled to 12° C., a sulphonitric mixture (132 ml of nitric acid (d=1.52) and 180 ml of pure sulphuric acid) is added dropwise over 1 hour, the temperature not exceeding 15° C. After 15 minutes the mixture is poured onto 6 kg of ice with stirring.
Quantity
363 g
Type
reactant
Reaction Step One
Quantity
132 mL
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
6 kg
Type
reactant
Reaction Step Three
Quantity
1.8 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[CH3:9].[N+:10]([O-])([OH:12])=[O:11]>S(=O)(=O)(O)O>[CH3:9][C:3]1[C:4]([CH3:8])=[CH:5][C:6]([N+:10]([O-:12])=[O:11])=[CH:7][C:2]=1[NH2:1]

Inputs

Step One
Name
Quantity
363 g
Type
reactant
Smiles
NC1=C(C(=CC=C1)C)C
Step Two
Name
Quantity
132 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
180 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Three
Name
ice
Quantity
6 kg
Type
reactant
Smiles
Step Four
Name
Quantity
1.8 L
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
12 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is kept at 40° C
CUSTOM
Type
CUSTOM
Details
exceeding 15° C

Outcomes

Product
Name
Type
Smiles
CC1=C(N)C=C(C=C1C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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